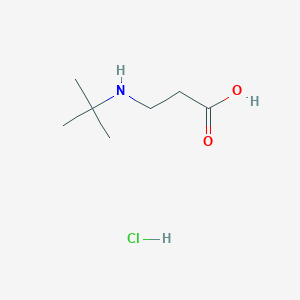
2-Amino-5-iodonicotinaldéhyde
Vue d'ensemble
Description
2-Amino-5-Iodopyridine-3-Carbaldehyde is a useful research compound. Its molecular formula is C6H5IN2O and its molecular weight is 248.02 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Amino-5-Iodopyridine-3-Carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Amino-5-Iodopyridine-3-Carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5-Iodopyridine-3-Carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Blocs de Construction de la Synthèse Organique
2-Amino-5-iodonicotinaldéhyde: sert de bloc de construction polyvalent en synthèse organique. Son groupe aldéhyde réactif et la présence d'un atome d'iode en font un précurseur précieux pour la construction de molécules complexes. Il peut subir diverses réactions chimiques, notamment la condensation, l'addition nucléophile et la cycloaddition, pour produire une large gamme de composés hétérocycliques .
Chimie Médicinale
En chimie médicinale, ce composé est utilisé pour la synthèse de candidats médicaments. Le substituant iode est particulièrement utile pour créer des dérivés destinés au marquage radioactif, ce qui est essentiel pour les techniques d'imagerie telles que les tomographies par émission de positons (TEP). Cela permet aux chercheurs de suivre la distribution et le métabolisme des médicaments dans l'organisme .
Science des Matériaux
L'atome d'iode dans le This compound peut être utilisé pour introduire des atomes lourds dans des matériaux organiques, ce qui est bénéfique pour étudier la structure cristalline des matériaux par diffraction des rayons X. Cela aide à la conception de nouveaux matériaux aux propriétés spécifiques .
Catalyse
Ce composé peut agir comme précurseur de ligand en catalyse. En formant des complexes avec des métaux, il peut faciliter diverses réactions catalytiques, notamment le couplage oxydant et le couplage croisé, qui sont essentiels pour créer des liaisons entre différents groupes organiques .
Thérapie Photodynamique
Le fragment iode du This compound peut être incorporé dans des photosensibilisateurs pour la thérapie photodynamique (PDT). La PDT est un traitement qui utilise des composés sensibles à la lumière pour produire des espèces réactives de l'oxygène qui peuvent tuer les cellules cancéreuses .
Sondes Fluorescentes
En raison de ses caractéristiques structurelles, le This compound peut être modifié pour créer des sondes fluorescentes. Ces sondes sont utilisées en bio-imagerie pour visualiser les processus biologiques au niveau moléculaire, fournissant des informations sur la fonction cellulaire et la pathologie .
Recherche Agrochimique
En recherche agrochimique, ce composé peut être utilisé pour synthétiser de nouvelles classes de pesticides et d'herbicides. L'introduction de l'atome d'iode peut améliorer l'activité biologique et la sélectivité de ces agrochimiques .
Études Environnementales
This compound: peut être utilisé dans la synthèse de capteurs environnementaux. Ces capteurs détectent les polluants et les substances toxiques, contribuant à la surveillance et à la sécurité environnementales .
Safety and Hazards
“2-Amino-5-Iodopyridine-3-Carbaldehyde” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .
Orientations Futures
Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . Therefore, “2-Amino-5-Iodopyridine-3-Carbaldehyde” and similar compounds may continue to be a focus of future research in these fields.
Propriétés
IUPAC Name |
2-amino-5-iodopyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IN2O/c7-5-1-4(3-10)6(8)9-2-5/h1-3H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXSLRYMXWHNPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C=O)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590323 | |
| Record name | 2-Amino-5-iodopyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
578007-67-7 | |
| Record name | 2-Amino-5-iodo-3-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=578007-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-5-iodopyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-5-iodopyridine-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(Morpholin-4-ylmethyl)-2-thienyl]ethanone](/img/structure/B1285472.png)




![4-[(4-Ethylpiperazin-1-yl)sulfonyl]aniline](/img/structure/B1285504.png)






